![molecular formula C23H30N2O B2971475 N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide CAS No. 334974-41-3](/img/structure/B2971475.png)
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Übersicht
Beschreibung
“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” is a member of piperidines . It has a molecular formula of C19H21IN2O and a molecular weight of 420.3 g/mol . Another similar compound, “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide”, belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “N’- (1-benzylpiperidin-4-yl)acetohydrazide” was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .Molecular Structure Analysis
The crystal structure of “N’- (1-benzylpiperidin-4-yl)acetohydrazide” is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Physical And Chemical Properties Analysis
“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” has a molecular weight of 420.3 g/mol . “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide” has a molecular weight of 360.5 g/mol .Wissenschaftliche Forschungsanwendungen
Analgesic Development
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide: is being explored as a starting material for the synthesis of new analgesic compounds . Researchers aim to develop opioids with potent pain-relieving properties akin to Fentanyl but with reduced side effects and lower dependency risks. The compound’s structure allows for modifications that could lead to novel treatments for neuropathic pain.
Crystallographic Studies
The compound has been used in crystallographic studies to understand its molecular structure and conformation . These studies are crucial for drug design as they provide insights into the compound’s interactions at the atomic level, which is essential for predicting its biological activity and stability.
Opioid Receptor Research
Due to its structural similarity to Fentanyl, N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide serves as a valuable tool in opioid receptor research . It helps in studying the binding affinity and agonist or antagonist behavior of new compounds at the opioid receptors, which is vital for developing safer pain management therapies.
Neuropharmacology
In neuropharmacology, this compound is used to investigate the pathways involved in pain perception and modulation . By understanding how it interacts with neural receptors, scientists can develop targeted therapies for chronic pain conditions.
Alzheimer’s Disease Combatants
Research is underway to evaluate molecular hybrids of N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide as multifunctional agents to combat Alzheimer’s Disease . These hybrids could potentially address multiple pathological factors of Alzheimer’s, such as amyloid plaque formation and neurotransmitter deficiencies.
Chemical Biology
In chemical biology, the compound’s interactions with various enzymes and receptors are studied . This research can lead to the discovery of new biological pathways and potential therapeutic targets for various diseases.
Synthetic Chemistry
The compound is also significant in synthetic chemistry, where it is used as a precursor for synthesizing a range of Fentanyl-based analgesics . The synthetic routes developed can be applied to create other pharmacologically active molecules.
Molecular Modeling
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide: is used in molecular modeling to predict the behavior of new drug candidates . Its known structure and properties serve as a reference point for computational simulations that can forecast the efficacy and safety profiles of new drugs.
Wirkmechanismus
Target of Action
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide primarily targets Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the symptoms of Alzheimer’s disease.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway and reduce the accumulation of beta-amyloid peptide.
Result of Action
Given its potential inhibitory effect on beta-secretase 1, it could lead to a decrease in the production of beta-amyloid peptide . This could potentially result in a reduction of beta-amyloid plaques in the brain, which are associated with neurodegeneration in Alzheimer’s disease.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-23(2,3)20-11-9-19(10-12-20)22(26)24-21-13-15-25(16-14-21)17-18-7-5-4-6-8-18/h4-12,21H,13-17H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIODUZHNKRKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320846 | |
Record name | N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |
CAS RN |
334974-41-3 | |
Record name | N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.